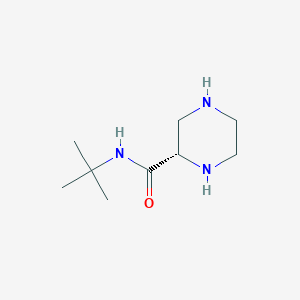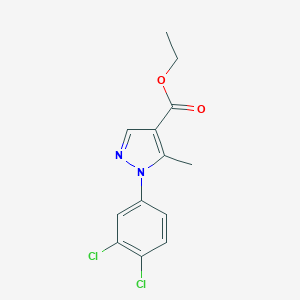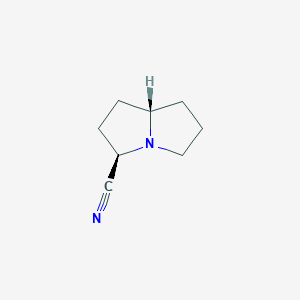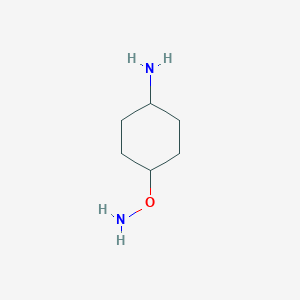
4-(Aminooxy)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminooxy)cyclohexanamine, also known as AOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexylamine and is commonly used as a reagent in the synthesis of various organic compounds. In recent years, AOA has also been studied for its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood. However, it is believed that 4-(Aminooxy)cyclohexanamine functions as an inhibitor of aminotransferases, which are enzymes involved in the metabolism of amino acids. By inhibiting these enzymes, 4-(Aminooxy)cyclohexanamine can affect the levels of various amino acids in the body, which can have downstream effects on various physiological processes.
生化和生理效应
4-(Aminooxy)cyclohexanamine has been shown to have several biochemical and physiological effects. For example, 4-(Aminooxy)cyclohexanamine has been shown to increase the levels of glutamate in the brain, which is an important neurotransmitter involved in various physiological processes, including learning and memory. 4-(Aminooxy)cyclohexanamine has also been shown to increase the levels of GABA, another important neurotransmitter that plays a role in the regulation of anxiety and stress.
实验室实验的优点和局限性
4-(Aminooxy)cyclohexanamine has several advantages for use in lab experiments. For example, 4-(Aminooxy)cyclohexanamine is a relatively simple compound to synthesize, which makes it readily available for use in experiments. Additionally, 4-(Aminooxy)cyclohexanamine is a stable compound that can be stored for extended periods without degradation.
However, there are also limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments. For example, 4-(Aminooxy)cyclohexanamine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-(Aminooxy)cyclohexanamine. One area of interest is the role of 4-(Aminooxy)cyclohexanamine in the regulation of amino acid metabolism. Further research is needed to fully understand the mechanism of action of 4-(Aminooxy)cyclohexanamine and how it affects the levels of various amino acids in the body.
Another area of interest is the potential therapeutic applications of 4-(Aminooxy)cyclohexanamine. For example, 4-(Aminooxy)cyclohexanamine has been shown to have anti-anxiety and anti-depressant effects in animal models. Further research is needed to determine whether these effects translate to humans and whether 4-(Aminooxy)cyclohexanamine could be used as a therapeutic agent for these conditions.
Conclusion:
In conclusion, 4-(Aminooxy)cyclohexanamine is a unique compound that has gained significant attention in scientific research. 4-(Aminooxy)cyclohexanamine has several potential applications in biochemical and physiological research and has been shown to have several biochemical and physiological effects. While there are limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments, there are also several future directions for research on this compound. Overall, 4-(Aminooxy)cyclohexanamine is a promising compound that has the potential to contribute to our understanding of various physiological processes and to the development of new therapeutic agents.
合成方法
The synthesis of 4-(Aminooxy)cyclohexanamine can be achieved through several methods, including the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of cyclohexylamine with nitrous acid, followed by reduction with sodium borohydride. Both of these methods result in the formation of 4-(Aminooxy)cyclohexanamine.
科学研究应用
4-(Aminooxy)cyclohexanamine has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-(Aminooxy)cyclohexanamine is as a reagent in the synthesis of various organic compounds. 4-(Aminooxy)cyclohexanamine can be used to introduce an aminooxy functional group into a molecule, which can then be used for further chemical modifications.
属性
CAS 编号 |
167081-02-9 |
|---|---|
产品名称 |
4-(Aminooxy)cyclohexanamine |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
InChI 键 |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
规范 SMILES |
C1CC(CCC1N)ON |
同义词 |
Cyclohexanamine, 4-(aminooxy)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



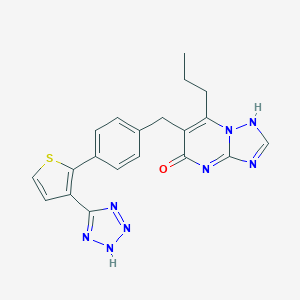
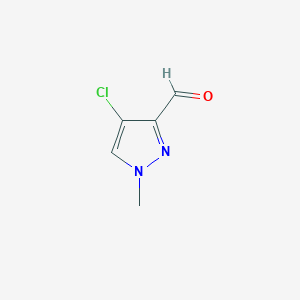
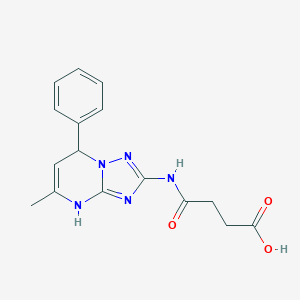
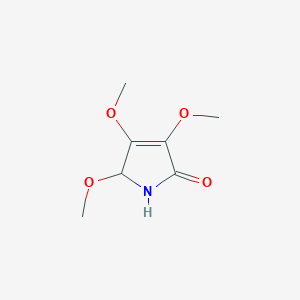
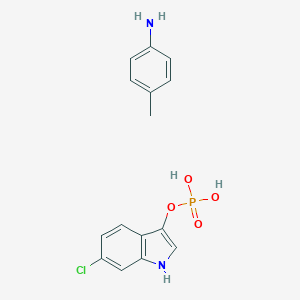
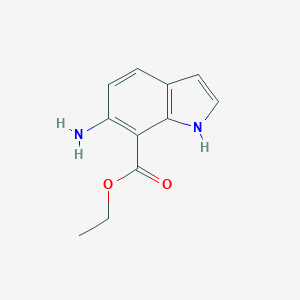
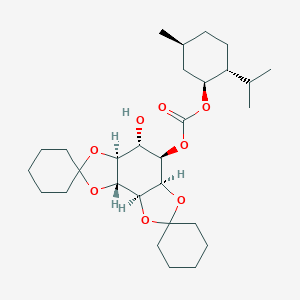
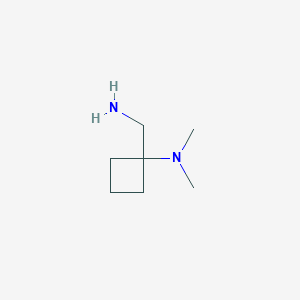
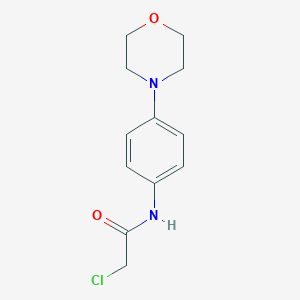
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
